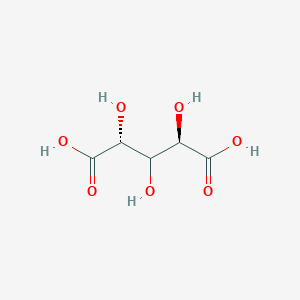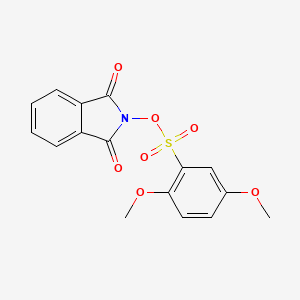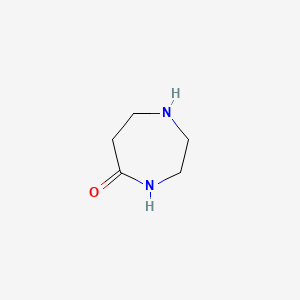![molecular formula C22H20NO2+ B1224682 1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone](/img/structure/B1224682.png)
1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-(4-methoxyphenyl)ethenyl]-1-pyridin-1-iumyl]-2-phenylethanone is a member of acetamides.
Wissenschaftliche Forschungsanwendungen
Applications in Organometallic Chemistry
The compound has been utilized in the preparation of monodentate ligands for molybdenum and tungsten complexes. These ligands, including derivatives of 4-(4-methoxyphenyl)pyridine, play a significant role in studying metal-metal interactions and electronic properties in organometallic chemistry (Das et al., 1993).
Role in X-ray Powder Diffraction
1-(4-Methoxyphenyl) derivatives are crucial in X-ray powder diffraction studies, serving as intermediates in synthesizing anticoagulants like apixaban. Their well-defined crystallographic data aid in the characterization of these compounds (Wang et al., 2017).
Contribution to Electro-Optic Materials
Derivatives of this compound have been synthesized for use in electro-optic materials. They form part of the layer-by-layer self-assembled donor-acceptor chromophores, contributing to the development of nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Hybrid Organic-Inorganic Materials
These compounds are used to create organic-inorganic hybrid materials, combining with perhalometallate anions to form structures like tetrachloridocobaltate(II) and tetrachloridozincate(II). Such materials are studied for their crystal structures and potential applications in materials science (Campos-Gaxiola et al., 2015).
Hydrogen Bonding in Liquid Crystals
The compound's derivatives are investigated for their role in hydrogen bonding and the design of liquid crystals, specifically in the creation of twist-bend nematogens. These studies contribute to the understanding of liquid crystal behavior and the development of new liquid crystal materials (Walker et al., 2020).
Synthesis of Luminescent Materials
Derivatives are synthesized for creating luminescent materials. Their optical properties, such as fluorescence spectra, are analyzed in relation to chemical structures, contributing to the field of photoluminescent materials (Volpi et al., 2017).
Synthesis of Novel Pyrazoline Derivatives
These derivatives are synthesized and studied for their potential as anti-inflammatory and antibacterial agents, contributing to the field of medicinal chemistry (Ravula et al., 2016).
Eigenschaften
Produktname |
1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone |
|---|---|
Molekularformel |
C22H20NO2+ |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C22H20NO2/c1-25-21-11-9-18(10-12-21)7-8-19-13-15-23(16-14-19)22(24)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/q+1/b8-7+ |
InChI-Schlüssel |
QHSXLFJZNQFYPQ-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)
![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)

![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)


![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)
![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)
![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)